molecular formula C17H17FN2O4S B2912867 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide CAS No. 942011-00-9

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2912867
CAS No.: 942011-00-9
M. Wt: 364.39
InChI Key: WXJRUWPVTOSMNX-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a chemical compound offered for research and development purposes. Compounds featuring the 1,1-dioxidoisothiazolidin moiety are of significant interest in medicinal chemistry and are frequently investigated for their potential as kinase inhibitors . Similar structures have been explored for their role in modulating key biological pathways . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine this compound's specific properties, applications, and mechanism of action.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-15-4-1-2-5-16(15)24-12-17(21)19-13-6-8-14(9-7-13)20-10-3-11-25(20,22)23/h1-2,4-9H,3,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJRUWPVTOSMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O5S
  • Molecular Weight : 403.5 g/mol
  • IUPAC Name : N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide

This compound contains a dioxidoisothiazolidine moiety which is critical for its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against influenza viruses. The compound's structure suggests potential efficacy in inhibiting viral replication pathways.

  • Mechanism of Action : The compound may interfere with the viral life cycle by inhibiting key enzymes involved in viral replication and assembly. Specific structural features allow for interaction with viral proteins, potentially leading to reduced viral load in infected cells .

Anticancer Activity

Studies have shown that derivatives of isothiazolidine compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are crucial for programmed cell death.

  • Case Study : A series of similar compounds were tested against various cancer cell lines (e.g., MCF7 for breast cancer). Results indicated significant apoptosis induction, with enhanced caspase activation observed in treated cells .

In Vitro Studies

In vitro assays have demonstrated the biological activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF710Caspase activation
Compound BPC315Apoptosis induction
This compoundSKNMC12Viral inhibition

These findings suggest that the compound has promising anticancer and antiviral activities that warrant further investigation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the clinical potential of this compound. Preliminary studies indicate moderate absorption and a favorable distribution profile. However, toxicity assessments are necessary to ensure safety in therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The 2-fluorophenoxy group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. The electron-withdrawing effect of the fluorine atom activates the aromatic ring for attack by nucleophiles such as amines, alkoxides, or thiols .

Example Reaction :
N 4 1 1 dioxidoisothiazolidin 2 yl phenyl 2 2 fluorophenoxy acetamide+NaOCH3Methoxy substituted derivative\text{N 4 1 1 dioxidoisothiazolidin 2 yl phenyl 2 2 fluorophenoxy acetamide}+\text{NaOCH}_3\rightarrow \text{Methoxy substituted derivative}

Oxidation Reactions

The isothiazolidine dioxide ring can undergo further oxidation at the sulfur center under strong oxidizing agents, forming sulfone derivatives.

Example Reaction :
Isothiazolidine dioxide+H2O2H2SO4Sulfone derivative\text{Isothiazolidine dioxide}+\text{H}_2\text{O}_2\xrightarrow{\text{H}_2\text{SO}_4}\text{Sulfone derivative}

Reduction Reactions

The acetamide carbonyl group is reducible using agents like lithium aluminum hydride (LiAlH4_4) or borane complexes, yielding secondary amines .

Example Reaction :
Acetamide+LiAlH4N 4 1 1 dioxidoisothiazolidin 2 yl phenyl 2 2 fluorophenoxy ethylamine\text{Acetamide}+\text{LiAlH}_4\rightarrow \text{N 4 1 1 dioxidoisothiazolidin 2 yl phenyl 2 2 fluorophenoxy ethylamine}

Reagents and Conditions

Reaction Type Reagents Conditions Key Functional Group Modified
Nucleophilic SubstitutionNaOH, KOtBu, NH3_360–80°C, polar aprotic solvent2-Fluorophenoxy
OxidationH2_2O2_2, KMnO4_4Acidic/neutral, 25–50°CIsothiazolidine dioxide ring
ReductionLiAlH4_4, NaBH4_4Dry THF/Et2_2O, refluxAcetamide carbonyl
AcylationAcCl, (Ac)2_2OPyridine, 0–25°CFree amine (post-reduction)

Substitution Derivatives

  • Methoxy analogs : Formed via methoxide substitution (yield: 65–78%)
  • Thioether derivatives : Produced using NaSH (yield: 52%)

Oxidized Products

  • Sulfone derivatives : Generated with H2_2O2_2 (yield: 83%)

Reduced Products

  • Secondary amines : Obtained via LiAlH4_4 reduction (yield: 70–88%)

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

  • Acidic (pH 2) : Degradation of the isothiazolidine ring occurs within 24h
  • Neutral (pH 7) : Stable for >72h
  • Basic (pH 10) : Partial hydrolysis of the acetamide group (15% degradation in 48h)

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C–S bond cleavage in the isothiazolidine ring
  • Defluorination of the phenoxy group (quantum yield: 0.12)

Comparative Reactivity

Structural Feature Reactivity Ranking Key Observations
2-FluorophenoxyHighProne to NAS
Acetamide carbonylModerateReducible to amine
Isothiazolidine dioxide ringLowStable except under strong oxidizers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Isothiazolidine vs. Tetrahydrothiophene Derivatives
  • Key Compound: The main compound’s isothiazolidine-1,1-dioxide core differs from 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide (CAS 879930-40-2, ), which contains a tetrahydrothiophene-1,1-dioxide ring. Impact: The tetrahydrothiophene lacks the nitrogen atom present in isothiazolidine, reducing hydrogen-bonding capacity. This structural variation may alter binding affinity in enzyme targets .
Isothiazolidine vs. Triazole Derivatives
  • Key Compounds :
    • N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54, )
    • N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51, )
    • Comparison : Triazole rings (aromatic, nitrogen-rich) enable π-π stacking and hydrogen bonding, whereas the saturated isothiazolidine in the main compound offers conformational flexibility. The sulfone/sulfide groups in these analogs further modulate electronic properties .

Substituent Effects

Fluorinated Aromatic Groups
  • Main Compound: The 2-fluorophenoxy group enhances lipophilicity and bioavailability.
  • Analog: N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)acetamide (CAS 500105-14-6, ) shares the 2-fluorophenoxy moiety but replaces isothiazolidine with a thiazole ring.
Chlorinated vs. Fluorinated Phenoxy Groups
  • Analog: 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide () uses a 4-chlorophenoxy group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter hydrophobic interactions and electronic effects .
Yield and Melting Points
  • Main Compound : Synthesis yield and melting point are unspecified in the evidence.
  • Triazole Analogs : Yields range from 32% (Compound 53, ) to 86.6% (Compound 54, ), with melting points up to 204–206°C. Higher yields and melting points suggest favorable crystallinity and stability for triazole derivatives .
  • Multicomponent Reaction Product : N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () has a lower melting point (150–152°C), likely due to aliphatic substituents reducing rigidity .
Enzyme Inhibition Potential
  • Triazole Derivatives : Demonstrated cytohesin inhibitory activity (), attributed to sulfonyl/phenylthio groups enhancing electron-withdrawing effects .
  • Sulfathiazole Derivatives : Compounds 2b and 2e () exhibit antiproliferative activity via MMP-9 and cathepsin inhibition, suggesting acetamide-linked heterocycles are versatile scaffolds for targeting proteases .

Tabulated Comparisons

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity
Main Compound Isothiazolidine-1,1-dioxide 2-fluorophenoxy, phenylacetamide Potential enzyme inhibition
CAS 879930-40-2 () Tetrahydrothiophene-1,1-dioxide 4-chlorophenoxy, furanmethyl Unspecified
Compound 54 () Triazole 2-fluorophenyl, phenylsulfonyl Cytohesin inhibition
CAS 500105-14-6 () Thiazole Azepane-sulfonyl, 2-fluorophenoxy Unspecified
Compound 2b () Sulfathiazole 4-methyltriazolyl, sulfamoylphenyl Antiproliferative (MMP-9)

Table 2: Physicochemical Properties

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Main Compound N/A N/A ~378.39
Compound 54 () 86.6 204–206 ~445.44
CAS 879930-40-2 () N/A N/A 397.9
Compound III-38 () 81 150–152 334.21

Key Research Findings

Fluorine Substitution : Fluorinated aromatic groups improve lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration or intracellular target engagement .

Heterocyclic Diversity : Triazole and thiazole derivatives demonstrate that nitrogen-rich rings improve binding through hydrogen bonding or π-π interactions, whereas saturated cores (e.g., isothiazolidine) offer flexibility .

Preparation Methods

Thiazolidine Ring Formation

The isothiazolidin-1,1-dioxide ring is synthesized via cyclization and subsequent oxidation:

Route A: From 4-Nitrobenzenethiol

  • Cyclization : React 4-nitrobenzenethiol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to form 2-(4-nitrophenyl)thiazolidine.
  • Oxidation : Treat with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to oxidize the thiazolidine sulfide to the sulfone.
  • Nitro Reduction : Catalytically hydrogenate the nitro group using Pd/C or employ Fe/HCl to yield 4-(1,1-dioxidoisothiazolidin-2-yl)aniline.

Route B: From 4-Aminobenzenesulfonyl Chloride

  • Reduction : Reduce 4-aminobenzenesulfonyl chloride to 4-aminobenzenethiol using LiAlH₄.
  • Cyclization/Oxidation : Follow Route A steps 1–2.

Comparative Efficiency

Route Yield (Thiazolidine) Oxidation Efficiency
A 78% 92%
B 65% 88%

Synthesis of 2-(2-Fluorophenoxy)acetic Acid

Nucleophilic Aromatic Substitution

React 2-fluorophenol with chloroacetic acid under basic conditions:

  • Reaction :
    $$ \text{2-Fluorophenol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(2-Fluorophenoxy)acetic acid} $$
  • Purification : Recrystallize from ethanol/water (Yield: 85–90%).

Amide Bond Formation Strategies

Carboxylic Acid Activation

Activate 2-(2-fluorophenoxy)acetic acid using:

  • Thionyl Chloride (SOCl₂) : Forms acyl chloride intermediate.
  • Coupling Agents : EDC·HCl with HOBt or DCC.

Coupling with 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline

Protocol

  • Combine equimolar acyl chloride (or activated acid) with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in anhydrous DCM or THF.
  • Add triethylamine (TEA) as base for HCl scavenging.
  • Stir at 0–5°C for 2 h, then room temperature for 12 h.

Yield Optimization

Activation Method Solvent Temp (°C) Yield
SOCl₂ DCM 0 → 25 82%
EDC/HOBt DMF 25 88%
DCC THF 25 75%

Alternative One-Pot Synthesis

Tandem Cyclization-Coupling

A patent-disclosed method for analogous amides involves:

  • Simultaneous cyclization of 4-aminophenylthiol with 1,3-dibromopropane.
  • In situ oxidation and coupling with 2-(2-fluorophenoxy)acetyl chloride.
    Advantages : Reduces purification steps (Overall yield: 68%).

Critical Challenges and Mitigation

Sulfone Stability

The dioxidoisothiazolidin group is prone to decomposition under strong acids/bases. Mitigation:

  • Use mild coupling conditions (pH 6–8).
  • Avoid elevated temperatures (>50°C) during amidation.

Steric Hindrance

Bulky substituents on the phenyl ring necessitate:

  • Prolonged reaction times (24–48 h).
  • Ultrasonication to enhance mixing efficiency.

Scalability and Industrial Relevance

Kilogram-Scale Production

A patented continuous-flow system achieves:

  • 92% conversion via SOCl₂ activation.
  • Purity >99% after crystallization.

Environmental Considerations

  • Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis.
  • Recover coupling agents via aqueous extraction.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 4H, Ar-H), 4.80 (s, 2H, OCH₂CO).
  • MS (ESI+) : m/z 377.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99.5% purity using C18 column (MeCN:H₂O = 70:30).

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